molecular formula C4H3F3O4 B11917032 2-Oxo-2-(2,2,2-trifluoroethoxy)acetic acid

2-Oxo-2-(2,2,2-trifluoroethoxy)acetic acid

Cat. No.: B11917032
M. Wt: 172.06 g/mol
InChI Key: CEMJPCANJOXITK-UHFFFAOYSA-N
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Description

2-Oxo-2-(2,2,2-trifluoroethoxy)acetic acid is an organofluorine compound characterized by the presence of a trifluoroethoxy group attached to an acetic acid moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(2,2,2-trifluoroethoxy)acetic acid typically involves the reaction of 2,2,2-trifluoroethanol with oxalyl chloride to form 2,2,2-trifluoroethoxyacetyl chloride. This intermediate is then hydrolyzed to yield the desired product . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the reactions. The final product is purified through distillation or recrystallization to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(2,2,2-trifluoroethoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoroethoxy-substituted carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-Oxo-2-(2,2,2-trifluoroethoxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(2,2,2-trifluoroethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-(2,2,2-trifluoroethoxy)acetic acid stands out due to its unique trifluoroethoxy group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

2-oxo-2-(2,2,2-trifluoroethoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3O4/c5-4(6,7)1-11-3(10)2(8)9/h1H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMJPCANJOXITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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